6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 157688-27-2
VCID: VC0176485
InChI: InChI=1S/C11H11N3O4/c1-2-18-11(15)6-10-12-8-4-3-7(14(16)17)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13)
SMILES: CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H11N3O4
Molecular Weight: 249.226

6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester

CAS No.: 157688-27-2

Cat. No.: VC0176485

Molecular Formula: C11H11N3O4

Molecular Weight: 249.226

* For research use only. Not for human or veterinary use.

6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester - 157688-27-2

Specification

CAS No. 157688-27-2
Molecular Formula C11H11N3O4
Molecular Weight 249.226
IUPAC Name ethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate
Standard InChI InChI=1S/C11H11N3O4/c1-2-18-11(15)6-10-12-8-4-3-7(14(16)17)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13)
Standard InChI Key DDGNMYWCSRXDNM-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Introduction

Structural Properties and Physicochemical Characteristics

6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester (CAS Number: 157688-27-2) is a heterocyclic aromatic compound featuring a benzimidazole core with a nitro group at the 6-position and an ethyl acetate moiety at the 2-position. The compound has the molecular formula C11H11N3O4 and a molecular weight of 249.223 g/mol . The structure incorporates both electron-withdrawing (nitro) and electron-donating (ester) groups, creating a complex electronic distribution that influences its reactivity and potential biological activities.

The compound possesses distinctive physicochemical properties that are essential for understanding its behavior in various chemical environments and biological systems. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester

PropertyValue
CAS Number157688-27-2
Molecular FormulaC11H11N3O4
Molecular Weight249.223 g/mol
Density1.414 g/cm³
Exact Mass249.07500 Da
LogP2.09990
Topological Polar Surface Area100.80000 Ų
IUPAC Nameethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate
SMILES NotationCCOC(=O)CC1=NC2=C(N1)C=C(C=C2)N+[O-]

The presence of the nitro group at the 6-position significantly affects the electronic distribution within the molecule, potentially enhancing its interactions with biological targets. The compound exhibits a moderate lipophilicity with a LogP value of approximately 2.1, suggesting a balance between hydrophilic and hydrophobic properties that may influence its membrane permeability and pharmacokinetic behavior .

Structural Representations and Identification

The compound can be uniquely identified using several standard chemical identifiers. Its IUPAC name is ethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate, while its standard InChI representation is InChI=1S/C11H11N3O4/c1-2-18-11(15)6-10-12-8-4-3-7(14(16)17)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13) . The corresponding InChIKey is DDGNMYWCSRXDNM-UHFFFAOYSA-N, providing a fixed-length character string that serves as a unique identifier for the compound in chemical databases and literature .

The benzimidazole core of the compound contains a fused benzene and imidazole ring system, with the nitro group positioned at the 6-position of the benzene ring and the ethyl acetate moiety attached at the 2-position of the imidazole ring. This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions.

Synthesis Methodologies

Several synthetic approaches can be employed to prepare 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester, drawing on established methodologies for benzimidazole derivative synthesis.

Standard Synthetic Route

The synthesis of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester typically involves the nitration of benzimidazole followed by esterification. A common method employs the reaction of 6-nitrobenzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired ester.

The general synthetic pathway may include:

  • Preparation of 6-nitrobenzimidazole from appropriate precursors

  • N-alkylation using ethyl bromoacetate

  • Purification by column chromatography or recrystallization

Alternative Synthesis Approaches

Based on the synthesis of similar benzimidazole derivatives described in the literature, alternative approaches for the preparation of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester might include:

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed for the synthesis of various nitro-substituted benzimidazole derivatives. This approach offers advantages such as shorter reaction times, higher yields, and fewer side products. For 6-nitro-1H-benzimidazole derivatives, microwave irradiation could be applied in the reaction of appropriate iminoester hydrochlorides with nitro-substituted o-phenylenediamines .

Catalytic Methods

The use of catalysts such as ammonium salts, L-proline, or montmorillonite K10 has been reported for the synthesis of benzimidazole derivatives. For example, the condensation of o-phenylenediamine with aldehydes in the presence of ammonium chloride as a catalyst has been shown to produce benzimidazoles in good yields (75-94%) . This approach could potentially be adapted for the synthesis of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester.

Spectroscopic Characterization

The structural elucidation and purity assessment of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester can be achieved through various spectroscopic techniques.

Proton NMR (¹H NMR)

The ¹H NMR spectrum would likely show:

  • A triplet (δ ~1.1-1.3 ppm) for the methyl group of the ethyl ester

  • A quartet (δ ~4.1-4.3 ppm) for the methylene group of the ethyl ester

  • A singlet (δ ~4.5-5.0 ppm) for the methylene group adjacent to the carbonyl

  • Complex multiplets (δ ~7.0-8.5 ppm) for the aromatic protons

  • A broad singlet (δ ~12-13 ppm) for the NH proton of the benzimidazole ring

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum would likely display:

  • Signals at δ ~14-15 ppm for the methyl carbon of the ethyl ester

  • A signal at δ ~60-62 ppm for the methylene carbon of the ethyl ester

  • A signal at δ ~35-45 ppm for the methylene carbon adjacent to the carbonyl

  • Multiple signals between δ ~110-160 ppm for the aromatic and heterocyclic carbons

  • A signal at δ ~165-170 ppm for the carbonyl carbon

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 249, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the ethyl group, cleavage of the ester linkage, and fragmentation of the nitro group.

Infrared Spectroscopy

The infrared spectrum would show characteristic absorption bands for:

  • N-H stretching (3300-3500 cm⁻¹)

  • C=O stretching of the ester group (1700-1750 cm⁻¹)

  • NO₂ asymmetric and symmetric stretching (1500-1550 cm⁻¹ and 1300-1350 cm⁻¹)

  • C=N stretching of the benzimidazole ring (1600-1650 cm⁻¹)

  • C-O stretching of the ester group (1200-1250 cm⁻¹)

Comparison with Structurally Related Compounds

To better understand the unique properties and potential applications of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester, it is valuable to compare it with structurally related compounds.

Table 2: Comparison of 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Property Differences
6-nitro-1H-Benzimidazole-2-acetic acid ethyl esterC11H11N3O4249.22Reference compoundReference properties
Ethyl (6-chloro-1H-benzimidazol-2-yl)acetateC11H11ClN2O2238.67Chloro instead of nitro groupLower polarity, different electronic effects, altered bioactivity profile
2-Ethyl-6-nitro-1H-benzimidazoleC9H9N3O2191.19Direct ethyl substituent instead of ethyl acetateLower molecular weight, absence of ester functionality, different metabolic profile
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetateC11H11N3O4S281.29Contains sulfur atom in linking chainHigher molecular weight, different spatial arrangement, altered hydrophobicity

Structure-Activity Relationship Considerations

The position and nature of substituents on the benzimidazole ring significantly affect the compound's physicochemical properties and potential biological activities. The nitro group at the 6-position in 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester is strongly electron-withdrawing, potentially enhancing certain biological activities compared to chloro-substituted analogs . Similarly, the ethyl acetate moiety at the 2-position provides additional functionality compared to simple alkyl substituents, allowing for further derivatization and potentially influencing the compound's pharmacokinetic properties.

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